1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione typically involves the cyclization of amido-nitriles under mild reaction conditions . One common method includes the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization to form the imidazolidinedione ring .
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidinediones and imidazolidines, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
5-Ethyl-5-methylhydantoin: A closely related compound with similar structural features.
5-Methyl-5-ethyl-2,4-imidazolidinedione: Another similar compound with slight variations in its substituents.
Uniqueness: 1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
6341-68-0 |
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Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-acetyl-5-ethyl-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-4-8(3)6(12)9-7(13)10(8)5(2)11/h4H2,1-3H3,(H,9,12,13) |
InChI Key |
TUPNGYUJARITCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1C(=O)C)C |
Origin of Product |
United States |
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